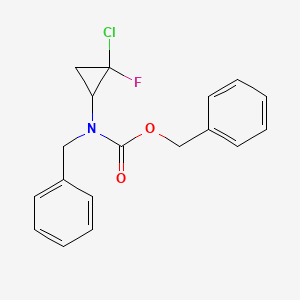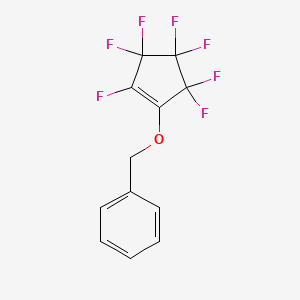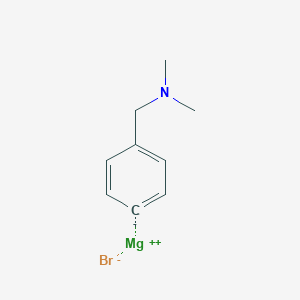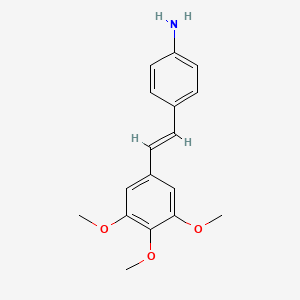![molecular formula C17H28O3Si B6289429 Methyl 3-(3-{[(t-butyldimethylsilyl)oxy]methylphenyl)propanoate CAS No. 1555832-18-2](/img/structure/B6289429.png)
Methyl 3-(3-{[(t-butyldimethylsilyl)oxy]methylphenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(3-{[(t-butyldimethylsilyl)oxy]methylphenyl)propanoate, also known as MTBDMPP, is an organic compound used in a variety of scientific research applications. It is a silyl ether that is used in a variety of synthetic organic chemistry processes, including the synthesis of other compounds and the synthesis of polymers. MTBDMPP is a useful reagent in the synthesis of a variety of compounds, as it is an effective catalyst for the reaction of various organic compounds.
Applications De Recherche Scientifique
Methyl 3-(3-{[(t-butyldimethylsilyl)oxy]methylphenyl)propanoate is used in a variety of scientific research applications. It is used in the synthesis of polymers, as a catalyst for the reaction of various organic compounds, and as a reagent in the synthesis of other compounds. It is also used in the study of enzyme kinetics and the study of the effects of various drugs on the human body.
Mécanisme D'action
Methyl 3-(3-{[(t-butyldimethylsilyl)oxy]methylphenyl)propanoate acts as a silyl ether, which is a type of organic compound that is used in organic synthesis. It is a reagent that can be used to catalyze the reaction of various organic compounds, and it can also be used as a catalyst in the synthesis of polymers. The silyl ether is able to form a complex with the reactants, which facilitates the reaction of the reactants and leads to the formation of the desired product.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to interact with various enzymes, including cytochrome P450 enzymes, and it has been shown to affect the activity of various proteins and other molecules. It has also been shown to interact with various hormones, including testosterone, and to affect the activity of various receptors in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The use of Methyl 3-(3-{[(t-butyldimethylsilyl)oxy]methylphenyl)propanoate in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent, and it is relatively easy to use. It is also relatively stable and has a low toxicity, making it a safe reagent to use in laboratory experiments. However, it is important to note that this compound is not suitable for all types of experiments, as it can react with certain compounds and can form unstable complexes with certain compounds.
Orientations Futures
The use of Methyl 3-(3-{[(t-butyldimethylsilyl)oxy]methylphenyl)propanoate in scientific research has a number of potential future directions. It could be used to further study the effects of various drugs on the human body, as well as the effects of various hormones and other molecules on the body. Additionally, it could be used to study the effects of various enzymes and proteins on the body, as well as to study the effects of various environmental factors on the body. Finally, it could be used to study the effects of various polymers on the body, as well as to study the effects of various polymers on the environment.
Méthodes De Synthèse
Methyl 3-(3-{[(t-butyldimethylsilyl)oxy]methylphenyl)propanoate is synthesized by the reaction of methyl 3-hydroxypropanoate, t-butyldimethylsilyl chloride, and methyl phenylacetate. This reaction is carried out in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is typically conducted in an inert atmosphere and is typically carried out at temperatures ranging from 40°C to 80°C.
Propriétés
IUPAC Name |
methyl 3-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O3Si/c1-17(2,3)21(5,6)20-13-15-9-7-8-14(12-15)10-11-16(18)19-4/h7-9,12H,10-11,13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVHXXSJVRZKHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=CC(=C1)CCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O3Si |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Benzyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6289425.png)
![[S(R)]-N-[(1S)-1-[2-(Di-t-butylphosphanyl)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6289437.png)

![[S(R)]-N-[(S)-[2-(Diphenylphosphino)-4,5-dimethoxyphenyl)](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6289449.png)
![[S(R)]-N-[(S)-[3,5-Bis(1,1-dimethylethyl)-4 methoxyphenyl][2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6289451.png)
![[S(R)]-N-[(1S)-1-[2-(Dicyclohexylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6289455.png)